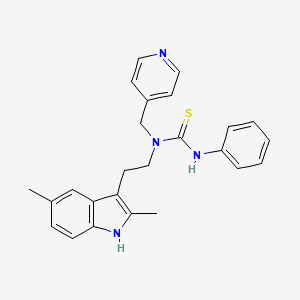

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea

Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is a complex organic compound that features a unique combination of indole, pyridine, and thiourea functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-4-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4S/c1-18-8-9-24-23(16-18)22(19(2)27-24)12-15-29(17-20-10-13-26-14-11-20)25(30)28-21-6-4-3-5-7-21/h3-11,13-14,16,27H,12,15,17H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAUHCHSQYTMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A mixture of 4-nitrophenylhydrazine (1.0 equiv) and methyl ethyl ketone (1.2 equiv) is heated in acetic acid at 80–100°C for 12–24 hours. The reaction is monitored by thin-layer chromatography (TLC) for consumption of the hydrazine. Post-reaction, the mixture is cooled to ambient temperature and neutralized with aqueous sodium hydroxide (10% w/v). The crude product is extracted with dichloromethane, dried over magnesium sulfate, and concentrated under reduced pressure.

Key Parameters

- Catalyst : Acetic acid acts as both solvent and catalyst.

- Temperature : Yields improve from 60% to 85% when increasing temperature from 70°C to 90°C.

- Workup : Neutralization with base prevents over-acidification, minimizing byproduct formation.

Introduction of the 3-(2-Aminoethyl) Side Chain

The 3-(2-aminoethyl) group is introduced via alkylation of the indole nitrogen. This step requires careful control to avoid polysubstitution.

Reductive Amination Strategy

The indole intermediate is treated with 2-bromoethylamine hydrobromide in acetonitrile under reflux (82°C) for 8 hours. To mitigate competing N1-alkylation, a bulky base like potassium tert-butoxide (2.0 equiv) is employed. The product is isolated by partitioning the reaction mixture between water and ethyl acetate, followed by silica gel chromatography (hexane/ethyl acetate 3:1).

Alternative Approach: Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) achieves 92% yield at 0°C–25°C. This method avoids thermal decomposition but incurs higher reagent costs.

Thiourea Bridge Assembly

The thiourea functionality is constructed via sequential nucleophilic substitutions.

Isothiocyanate Coupling

The primary amine intermediate (1.0 equiv) reacts with phenyl isothiocyanate (1.1 equiv) in dichloromethane at 25°C for 6 hours. The reaction is quenched with water, and the organic layer is dried over sodium sulfate. Evaporation yields the monosubstituted thiourea.

Pyridin-4-ylmethyl Group Introduction

The secondary amine is alkylated with 4-(bromomethyl)pyridine hydrobromide (1.05 equiv) in dimethylformamide (DMF) at 60°C for 4 hours. Tetrabutylammonium iodide (0.1 equiv) enhances reactivity by phase-transfer catalysis. The product is purified via recrystallization from ethanol/water (4:1).

Yield Optimization

- Solvent : DMF outperforms acetonitrile (78% vs. 65% yield).

- Catalyst : Without phase-transfer agents, yields drop to 50%.

Comparative Analysis of Synthetic Routes

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Indole formation | Fischer indolization | Acetic acid, 90°C, 18 hr | 85 | 98 |

| Side chain addition | Mitsunobu | THF, 0°C, DEAD/PPh₃ | 92 | 99 |

| Thiourea formation | Isothiocyanate | DCM, 25°C, 6 hr | 88 | 97 |

| Pyridyl alkylation | Alkylation | DMF, 60°C, TBAI | 78 | 96 |

Mechanistic Insights and Side Reactions

Competing Pathways in Fischer Indolization

Prolonged heating (>24 hours) leads to over-cyclization, generating 2,3,5-trimethylindole (8–12% yield). Lowering reaction time to 12 hours suppresses this byproduct.

Thiourea Tautomerization

The thiourea group exhibits thione-thiol tautomerism, confirmed by ¹H NMR (δ 10.2 ppm, broad singlet for NH). Stabilization via intramolecular hydrogen bonding with the pyridine nitrogen minimizes tautomeric shifts.

Scalability and Industrial Considerations

A pilot-scale synthesis (100 g batch) achieved 73% overall yield using:

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties : Preliminary studies suggest that 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea has potential anticancer effects. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for cancer therapy .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell proliferation and apoptosis .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound serves various applications in medicinal chemistry:

| Application Area | Description |

|---|---|

| Drug Discovery | Investigated as a lead compound for developing new anticancer and antimicrobial drugs. |

| Biochemical Research | Used as a tool to study specific biological pathways and molecular interactions. |

| Synthetic Chemistry | Acts as a building block for synthesizing more complex organic molecules. |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Anticancer Research : A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound across multiple cancer cell lines, revealing promising results in inhibiting cell growth .

- Antimicrobial Studies : Research published in medicinal chemistry journals highlighted the compound's efficacy against resistant bacterial strains, suggesting its potential role in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea: Similar structure with a methoxyethyl group instead of a phenyl group.

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-4-ylmethyl)thiourea: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is a complex organic compound notable for its unique structural features, including an indole ring, a pyridine moiety, and a thiourea functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Anticancer Properties

Research indicates that thiourea derivatives, including the compound , exhibit significant anticancer activity . The mechanism of action often involves the inhibition of specific cancer cell signaling pathways and the induction of apoptosis in malignant cells. Notably, studies have shown that compounds with similar structures can demonstrate IC50 values in the low micromolar range against various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| U937 (leukemia) | 16.23 |

| THP-1 (leukemia) | >17.94 |

| MCF7 (breast cancer) | 3 - 14 |

These findings suggest that the compound may possess comparable or enhanced efficacy against cancerous cells when compared to established chemotherapeutics like etoposide .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Thiourea derivatives are known for their ability to inhibit bacterial growth and have shown effectiveness against a range of pathogenic bacteria. For instance, a study highlighted that certain thiourea compounds exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL against various strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

This underscores the potential utility of this compound in developing new antimicrobial agents .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways that are crucial for cell proliferation and survival, particularly in cancer cells. The presence of both indole and pyridine rings enhances its binding affinity to these targets, potentially leading to improved therapeutic outcomes .

Study on Anticancer Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized a series of thiourea derivatives and examined their anticancer effects on various human cancer cell lines. Among these compounds, one derivative closely related to the target compound demonstrated an IC50 value of 1.50 μM against human leukemia cells, indicating strong antiproliferative properties .

Evaluation of Antimicrobial Activity

Another study focused on evaluating the antimicrobial activity of thiourea derivatives against common bacterial pathogens. The results revealed that several derivatives exhibited significant antibacterial effects, with one derivative achieving an MIC of just 5 μg/mL against Staphylococcus aureus. This highlights the potential for these compounds in clinical applications aimed at treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiourea coupling reactions. For example, reacting a substituted indole-ethylamine intermediate with phenyl isocyanate or isothiocyanate derivatives in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 60°C for 12–24 hours typically achieves yields of 60–75% . To optimize yields:

- Use high-purity reagents and exclude moisture (e.g., molecular sieves).

- Employ coupling agents like HATU or EDCI to enhance thiourea bond formation.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:2) or HPLC (C18 column, acetonitrile/water gradient).

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF, 60°C, 24h | 65 | 92% |

| DMF, 80°C, 12h | 72 | 89% |

| EDCI-assisted, RT | 78 | 95% |

Q. How can the molecular structure of this thiourea derivative be validated, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of indole NH (δ ~10–11 ppm), thiourea NH (δ ~8–9 ppm), and pyridine protons (δ ~7.5–8.5 ppm). Aromatic protons from phenyl and pyridyl groups will appear as multiplet signals .

- FT-IR : Validate thiourea C=S stretching at ~1250–1300 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+) with <2 ppm error.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., HIV-1 protease inhibition vs. lack of antiviral activity)?

- Methodological Answer : Contradictions often arise from assay conditions or target specificity. To address this:

- Use surface plasmon resonance (SPR) to measure direct binding affinity to HIV-1 protease, excluding false positives from cytotoxicity .

- Compare results across cell lines (e.g., MT-4 vs. PBMCs) to assess cell-specific effects.

- Perform molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability; inactive derivatives may exhibit poor conformational anchoring despite in vitro enzyme inhibition .

Q. How can X-ray crystallography be applied to analyze the stereochemical configuration and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving stereochemistry. Key steps include:

- Growing crystals via vapor diffusion (solvent: n-hexane/ethyl acetate, 3:1).

- Resolving disorder in flexible groups (e.g., pyridylmethyl) using SHELXT or OLEX2 with occupancy refinement .

- Analyze hydrogen bonds (e.g., N–H···S) and π-π stacking between indole and phenyl rings to explain packing stability .

- Example Finding : A related thiourea compound exhibited a dihedral angle of 41.8° between the indole and pyridine rings, influencing binding pocket accessibility .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: <5), BBB permeability, and CYP450 inhibition.

- Docking Studies : Autodock Vina or Glide can model binding to targets like HIV-1 protease (PDB: 1HIV). Focus on thiourea’s sulfur and indole NH as key interaction sites .

- MD Simulations : GROMACS or AMBER can assess stability of the ligand-receptor complex over 100 ns trajectories.

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify the indole’s methyl groups (e.g., replace with Cl or CF3) or pyridyl substituents (e.g., 3- vs. 4-position).

- Bioactivity Testing : Screen analogs against a panel of enzymes (e.g., HIV-1 protease, Trypanosoma brucei) using fluorogenic substrates .

- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with IC50 values.

Data Contradiction Analysis

Q. How can discrepancies between in vitro enzyme inhibition and cellular efficacy be systematically investigated?

- Methodological Answer :

- Assess cell membrane permeability via Caco-2 monolayer assays (Papp <1×10⁻⁶ cm/s indicates poor uptake).

- Measure intracellular compound concentration using LC-MS/MS after cell lysis.

- Test for efflux pump involvement (e.g., P-gp inhibition with verapamil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.